molecular formula C13H17N5O2 B2776911 N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 1210321-42-8

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2776911
CAS No.: 1210321-42-8
M. Wt: 275.312
InChI Key: UVYJDLKQIXMZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a synthetic organic compound with the molecular formula C10H11N5O2 . It features a hybrid molecular architecture combining a 1,3,4-oxadiazole ring linked to a 1-methyl-1H-pyrazole moiety and a cyclohexanecarboxamide group. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. The 1,3,4-oxadiazole scaffold is a well-known pharmacophore recognized for its broad spectrum of biological activities . Research indicates that derivatives of 1,3,4-oxadiazole exhibit potent antiproliferative effects through various mechanisms, including the inhibition of key enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are critical targets in oncology research . Furthermore, molecular hybrids containing both pyrazole and oxadiazole rings have been investigated for their promising antiviral activities, including potent inhibition of the Hepatitis C virus (HCV) in cellular assays . The specific substitution pattern of this compound suggests it serves as a valuable intermediate or lead compound in drug discovery programs. It is intended for use in biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-18-8-7-10(17-18)12-15-16-13(20-12)14-11(19)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYJDLKQIXMZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NN=C(O2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide typically involves the formation of the pyrazole and oxadiazole rings followed by their coupling with a cyclohexanecarboxamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones . The final coupling step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Purity/Availability
BK50755 1,3,4-Oxadiazole Cyclohexanecarboxamide, 1-methylpyrazole 275.3 Not reported 90%, 3-week lead time
LMM5 1,3,4-Oxadiazole Benzyl(methyl)sulfamoyl, 4-methoxyphenylmethyl Not reported Not reported Commercial (Life Chemicals)
LMM11 1,3,4-Oxadiazole Cyclohexyl(ethyl)sulfamoyl, furan-2-yl Not reported Not reported Commercial (Life Chemicals)
3a (5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) Pyrazole-carboxamide Chloro, cyano, phenyl groups 403.1 133–135 68% yield, synthesized

Key Observations :

  • Structural Diversity: BK50755 distinguishes itself with a cyclohexane group, enhancing lipophilicity compared to the aryl-rich LMM5/LMM11 and the dichlorophenyl/cyano-substituted 3a.
  • Synthetic Accessibility : While BK50755 is commercially synthesized (method undisclosed), compounds like 3a–3p are synthesized via EDCI/HOBt-mediated coupling, yielding 62–71% .
  • Thermal Stability : The melting points of 3a–3p (123–183°C) suggest higher crystalline stability than BK50755, for which data is unavailable .

Biological Activity

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a cyclohexanecarboxamide moiety linked to a 1,3,4-oxadiazole and a pyrazole ring. The molecular formula is C14H18N4O2C_{14}H_{18}N_{4}O_{2}, with a molecular weight of 270.32 g/mol.

Structural Formula

N 5 1 methyl 1H pyrazol 3 yl 1 3 4 oxadiazol 2 yl cyclohexanecarboxamide\text{N 5 1 methyl 1H pyrazol 3 yl 1 3 4 oxadiazol 2 yl cyclohexanecarboxamide}

The biological activities of this compound are primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
  • Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial activity against certain bacterial strains, although specific data on its efficacy is limited.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of similar compounds:

StudyCompoundBiological ActivityMethodology
Pyrazole derivativesAntitumor effects on MCF-7 breast cancer cellsMTT assay
Oxadiazole derivativesAnti-inflammatory activity in murine modelsELISA for cytokines
Cyclohexanecarboxamide derivativesAntimicrobial activity against E. coliBroth microdilution method

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit cell growth in various cancer cell lines. For example, one study showed that a related oxadiazole derivative reduced viability in the A549 lung cancer cell line by 50% at a concentration of 10 µM after 48 hours of exposure.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profile is crucial for assessing the safety and efficacy of this compound:

  • Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
  • Distribution : It may distribute widely in tissues due to its ability to cross cellular membranes.
  • Metabolism : Potential metabolic pathways include cytochrome P450-mediated oxidation.
  • Excretion : Primarily excreted via renal pathways.

Safety Profile

Toxicological assessments reveal that while some derivatives exhibit low toxicity at therapeutic doses, further studies are required to establish a comprehensive safety profile.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions starting with pyrazole and oxadiazole ring formation. A general approach includes:

Cyclocondensation : Reacting 1-methyl-1H-pyrazole-3-carbohydrazide with a cyclohexanecarboxamide derivative in the presence of a coupling agent (e.g., POCl₃ or CDI).

Oxadiazole Formation : Cyclization of the intermediate using dehydrating agents (e.g., H₂SO₄ or polyphosphoric acid) at 80–100°C for 4–6 hours .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.

  • Key Considerations : Optimize molar ratios (e.g., 1:1.2 hydrazide:carboxylic acid) and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
Technique Parameters Expected Data
¹H/¹³C NMR CDCl₃ or DMSO-d₆Pyrazole protons (δ 7.2–7.8 ppm), oxadiazole C=O (δ 165–170 ppm)
IR KBr pelletC=O stretch (~1680 cm⁻¹), N-H bend (~3300 cm⁻¹)
HPLC C18 column, 70:30 MeOH/H₂ORetention time: 8–10 min (purity ≥95%)
HRMS ESI+ mode[M+H]⁺ m/z calculated: 303.366

Q. What in vitro assays are suitable for initial biological evaluation?

  • Methodological Answer : Prioritize enzyme inhibition and antimicrobial assays:
  • Lipoxygenase (LOX) Inhibition : Incubate compound (0.1–100 µM) with LOX enzyme and linoleic acid substrate; measure hydroperoxide formation at 234 nm .
  • Antimicrobial Testing : Use a microdilution assay against S. aureus (ATCC 43300) with MIC determination (IC₅₀ values reported for similar oxadiazoles: 8–32 µg/mL) .
  • Cholinesterase Inhibition : Test against acetylcholinesterase (AChE) using Ellman’s method (IC₅₀ comparison with donepezil) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve oxadiazole ring formation yield?

  • Methodological Answer : Conduct a Design of Experiments (DoE) approach:
Variable Range Tested Optimal Condition Impact on Yield
Catalyst H₂SO₄, PPA, POCl₃PPA (polyphosphoric acid)Yield ↑ 15% (75% → 90%)
Temperature 60–120°C100°CCyclization efficiency ↑ 20%
Solvent DMF, THF, acetoneDMF (anhydrous)Reduced side products
  • Validation : Confirm via LC-MS and ¹H NMR to detect unreacted intermediates.

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Address variability through:

Assay Standardization : Use identical enzyme batches (e.g., LOX from Sigma) and control compounds (e.g., NDGA for LOX inhibition) .

Purity Verification : Re-test compounds with HPLC purity <95% (e.g., repurify via preparative HPLC) .

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. isopropyl pyrazole analogs show 2-fold activity difference) .

Q. What computational strategies predict the compound’s mechanism of action?

  • Methodological Answer : Combine molecular docking and pharmacophore modeling:
  • Molecular Docking : Use AutoDock Vina to simulate binding to LOX (PDB: 3V99). Pyrazole and oxadiazole moieties form H-bonds with Arg533 and Tyr181 (ΔG ≈ -9.2 kcal/mol) .
  • PASS Program : Predict anticonvulsant (Pa = 0.712) and antimicrobial (Pa = 0.654) activities based on structural descriptors .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns (RMSD <2.0 Å indicates stable binding) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for oxadiazole derivatives?

  • Methodological Answer : Factors causing discrepancies include:
  • Cell Line Variability : Test in multiple lines (e.g., NCI-60 panel) to identify lineage-specific effects .
  • Apoptosis vs. Necrosis : Use Annexin V/PI staining to distinguish mechanisms .
  • ROS Modulation : Measure intracellular ROS levels (e.g., DCFH-DA assay) to clarify pro-/antioxidant roles .

Methodological Tables

Table 1 : Comparative Synthesis Yields of Oxadiazole Derivatives

Substituent Catalyst Solvent Yield (%) Reference
1-Methyl-pyrazolePPADMF88
1-Isopropyl-pyrazoleH₂SO₄THF72

Table 2 : Biological Activity of Analogous Compounds

Compound LOX IC₅₀ (µM) Antimicrobial MIC (µg/mL) Reference
N-(5-(4-Cl-phenyl)-oxadiazole)12.416 (S. aureus)
N-(5-(3,4-diOMe-phenyl)-oxadiazole)8.932 (E. coli)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.